molecular formula C11H13BrO3 B1273272 3-Bromo-4,5-diethoxybenzaldehyde CAS No. 90109-64-1

3-Bromo-4,5-diethoxybenzaldehyde

Cat. No.: B1273272
CAS No.: 90109-64-1
M. Wt: 273.12 g/mol
InChI Key: YPBFTPYBXACRPN-UHFFFAOYSA-N
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Description

3-Bromo-4,5-diethoxybenzaldehyde: is an organic compound with the molecular formula C11H13BrO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5-diethoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione-related enzymes, enhancing the production of reduced glutathione in human keratinocytes . This interaction is mediated by the activation of NF-E2-related factor 2 (Nrf2), which promotes the localization of Nrf2 into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal-regulated kinase, and protein kinase B .

Cellular Effects

This compound influences various cellular processes. It has been observed to enhance the level of reduced glutathione via the Nrf2-mediated pathway in human keratinocytes . This compound activates Nrf2 signaling cascades, which are mediated by extracellular signal-regulated kinase and protein kinase B, upregulating heme oxygenase-1 and inducing cytoprotective effects against oxidative stress . Additionally, it has been shown to protect cells from hydrogen peroxide and UVB-induced oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It activates Nrf2 signaling cascades in keratinocytes, mediated by extracellular signal-regulated kinase and protein kinase B . This activation leads to the upregulation of heme oxygenase-1, which provides cytoprotective effects against oxidative stress . The compound also induces the phosphorylation of extracellular signal-regulated kinase and protein kinase B, further enhancing its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to increase the production of reduced glutathione and establish cellular protection against oxidative stress via an Nrf2-mediated pathway . These effects are concentration- and time-dependent, with higher concentrations and longer exposure times leading to more pronounced effects . The stability and degradation of the compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytoprotective effects against oxidative stress . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as glutathione synthetase, enhancing the production of reduced glutathione in human keratinocytes . This interaction is mediated by the activation of NF-E2-related factor 2, which promotes the localization of Nrf2 into the nucleus by phosphorylating its upstream signaling proteins . The compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its role in enhancing glutathione production suggests a significant impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s interaction with glutathione-related enzymes suggests that it may be transported and distributed in a manner similar to other glutathione-related compounds . The specific transporters and binding proteins involved in its transport and distribution have not been extensively studied .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have not been extensively studied. Its interaction with NF-E2-related factor 2 and the subsequent localization of Nrf2 into the nucleus suggest that the compound may be localized in the cytoplasm and nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxybenzaldehyde typically involves the bromination of 4,5-diethoxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-4,5-diethoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromo-4,5-dimethoxybenzaldehyde
  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
  • 3-Bromo-4-hydroxy-5-methoxybenzaldehyde

Comparison: 3-Bromo-4,5-diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its reactivity and biological activity compared to its methoxy or hydroxy analogs. The ethoxy groups can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

3-bromo-4,5-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFTPYBXACRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383143
Record name 3-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90109-64-1
Record name 3-bromo-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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